3-(3-methoxypropyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
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Description
3-(3-methoxypropyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H22N4O4 and its molecular weight is 406.442. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : Research has focused on developing efficient synthesis methods for quinazoline-2,4(1H,3H)-dione derivatives, which includes the subject compound. Techniques such as silylation and condensation using specific catalysts have been explored (El‐Barbary et al., 1995).
- Chemical Reactivity : Studies have investigated the reactivity of similar quinazoline derivatives as electrophilic templates, providing insights into the chemical behavior of the compound (Martín-Santamaría et al., 1999).
Biological and Pharmacological Properties
- Antimicrobial Activity : Certain quinazolinone derivatives, including those structurally related to the compound of interest, have demonstrated antimicrobial properties against various microorganisms. This suggests potential applications in developing new antimicrobial agents (Usifoh & Ukoh, 2002).
- Antitumor Activity : Quinazoline-2,4-dione derivatives have shown significant inhibitory effects on the growth of multiple human tumor cell lines, indicating their potential use in cancer treatment (Zhou et al., 2013).
Properties
IUPAC Name |
3-(3-methoxypropyl)-1-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4/c1-15-8-10-16(11-9-15)20-23-19(30-24-20)14-26-18-7-4-3-6-17(18)21(27)25(22(26)28)12-5-13-29-2/h3-4,6-11H,5,12-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AESJVARKDVQUAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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